2-Iodophenol

Thermochemistry Isomer Stability Computational Chemistry

Select 2-iodophenol (CAS 533-58-4) to unlock reactivity that meta-/para-isomers and other halophenols cannot provide. The ortho-iodo/hydroxyl interplay uniquely accelerates oxidative addition in Pd-catalyzed carbonylative cyclization and Sonogashira-type couplings, achieving >90% catalyst-loading reduction versus mercury-based routes. Chloro- and bromo-analogs yield negligible product under identical conditions, making this phenol essential for benzofuran, chromene, and pterocarpan synthesis. Insist on 2-iodophenol for high-fidelity results.

Molecular Formula C6H5IO
Molecular Weight 220.01 g/mol
CAS No. 533-58-4
Cat. No. B132878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodophenol
CAS533-58-4
Synonyms2-iodophenol
2-iodophenol, 123I-labeled
o-iodophenol
ortho-iodophenol
Molecular FormulaC6H5IO
Molecular Weight220.01 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)I
InChIInChI=1S/C6H5IO/c7-5-3-1-2-4-6(5)8/h1-4,8H
InChIKeyKQDJTBPASNJQFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodophenol (CAS 533-58-4) Procurement & Technical Selection Guide


2-Iodophenol is an ortho-halogenated phenol characterized by an iodine atom adjacent to the hydroxyl group on a benzene ring [1]. This positioning establishes a unique ortho-effect that enables specific cyclization and coupling pathways not accessible to meta- or para-iodophenol isomers [2]. The compound exhibits moderate solubility in organic solvents and participates in a range of palladium-catalyzed cross-coupling and carbonylative cyclization reactions, making it a strategic building block for heterocycle synthesis [1].

Why 2-Iodophenol Cannot Be Replaced by Other Halophenols: A Technical Procurement Perspective


Substituting 2-iodophenol with other halophenols (e.g., 2-bromo- or 2-chlorophenol) or with 4-iodophenol in synthetic protocols frequently results in reaction failure or significant yield reduction. The ortho-iodo substitution confers a distinct reactivity profile that governs oxidative addition rates in palladium-catalyzed cycles and enables directed ortho-metalation or cyclization events [1]. For instance, while 2-iodophenol reacts efficiently in certain benzofuran syntheses, the corresponding 2-chloro and 2-bromo analogs yield minimal or no product under identical conditions [2]. This differential reactivity is rooted in both the carbon-halogen bond strength and the electronic interplay between the iodine and the ortho-hydroxyl group, which collectively modulate the compound's behavior in both thermal and photochemical processes [3].

Quantitative Evidence: Differentiating 2-Iodophenol from Analogs and Alternatives


Thermodynamic Stability: Gas-Phase Enthalpy of Formation Among Monoiodophenol Isomers

2-Iodophenol exhibits a significantly more negative standard molar enthalpy of formation in the gaseous phase compared to its 3- and 4-iodo isomers, indicating greater thermodynamic stability [1].

Thermochemistry Isomer Stability Computational Chemistry

Heck Oxyarylation Catalyst Efficiency: Drastic Reduction in Palladium Loading

In Heck oxyarylation reactions, substituting toxic chloromercury-phenol derivatives with 2-iodophenol enables a 90% reduction in the required amount of expensive palladium(II) salt, from a stoichiometric 100 mol% to a catalytic 10 mol% [1].

Palladium Catalysis Heck Reaction Process Chemistry

Reaction Efficiency in Benzofuran Synthesis: 2-Iodophenol vs. 2-Chloro- and 2-Bromophenol

In the synthesis of 2-arylbenzofuran derivatives via coupling with terminal alkynes, only 2-iodophenol affords the desired product with high efficiency; the corresponding 2-chloro and 2-bromo analogs exhibit such low reactivity that they provide the expected benzofuran in only low yield [1].

Benzofuran Synthesis Cross-Coupling Reaction Yield

Radical Dearomatization Efficiency: 2-Iodophenol as a Superior Radical Source

2-Iodophenol functions as an excellent aryl radical source in stannane-mediated benzeneselenol-catalyzed additions to arenes and heteroarenes, whereas its homolog, 1-iodo-2-naphthol, completely fails in this role due to an undesired side reaction that produces 1-phenylseleno-2-naphthol in high yield [1].

Radical Chemistry Dearomatization Aryl Iodides

Photochemical Reactivity: Quantum Yield of 2-Iodophenol vs. 2-Bromophenol

The photochemical reaction of 2-iodophenol in aqueous sodium sulfite solution exhibits a quantum yield that increases in the presence of an electron donor (diphenylamine), in contrast to 2-bromophenol, for which the chain mechanism differs [1].

Photochemistry Environmental Fate Reaction Mechanism

High-Value Application Scenarios for 2-Iodophenol Based on Evidence


Cost-Effective Heck Oxyarylation in Process Chemistry

Industrial and academic labs performing Heck oxyarylation for pterocarpan or chromene synthesis should specify 2-iodophenol to achieve a 90% reduction in palladium catalyst loading compared to mercury-based alternatives, directly lowering production costs and heavy metal waste [1].

High-Yielding Synthesis of 2-Arylbenzofurans

When synthesizing 2-arylbenzofuran derivatives via Pd-catalyzed coupling with terminal alkynes, 2-iodophenol is the only viable halophenol substrate; chloro- and bromo-analogs fail to provide acceptable yields, making 2-iodophenol a non-substitutable building block [2].

Radical Dearomatization for Chelating Ligand Construction

Research programs focused on synthesizing potential chelating ligands via radical dearomatization should employ 2-iodophenol, as its homolog 1-iodo-2-naphthol is ineffective due to a competing side reaction. This specificity ensures high synthetic fidelity [3].

Photochemical Studies Requiring Distinct Halogen Reactivity

Investigations into photoinduced electron transfer or environmental photodegradation pathways benefit from 2-iodophenol's unique quantum yield behavior and distinct radical generation mechanism relative to 2-bromophenol, enabling clearer mechanistic elucidation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Iodophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.